(1-Carbamoyl-1H-indol-3-yl)-acetic acid
Description
(1-Carbamoyl-1H-indol-3-yl)-acetic acid is an indole derivative featuring a carbamoyl group at the 1-position and an acetic acid moiety at the 3-position of the indole ring. Indole derivatives are critical in medicinal chemistry due to their diverse biological activities, including roles as enzyme inhibitors, antioxidants, and antihyperglycemic agents .
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-(1-carbamoylindol-3-yl)acetic acid |
InChI |
InChI=1S/C11H10N2O3/c12-11(16)13-6-7(5-10(14)15)8-3-1-2-4-9(8)13/h1-4,6H,5H2,(H2,12,16)(H,14,15) |
InChI Key |
PBJPTWYNCUJYLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C(=O)N)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Indole Acetic Acid Derivatives
Structural Modifications and Physicochemical Properties
Table 1: Key Structural Features and Properties of Selected Indole Derivatives
Key Observations:
- Carbamoyl vs. Methyl/Acetamide Groups : The carbamoyl group in this compound provides stronger hydrogen-bonding capacity compared to methyl (e.g., 6-methyl derivative ) or acetamide (e.g., N-(1H-Indol-3-yl)acetamide ) substituents. This feature is advantageous in targeting enzymes or receptors requiring polar interactions.
- Acetic Acid vs. Acrylic Acid: The absence of a conjugated double bond in the acetic acid moiety (vs.
- Steric Effects : Dimethyl substitutions (e.g., 1,2-dimethyl derivative ) introduce steric hindrance, which may reduce binding affinity but enhance metabolic resistance.
Table 2: Reaction Conditions for Key Derivatives
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